4-(3-Fluoro-4-methoxyphenyl)phenol
CAS No.: 1136617-28-1
Cat. No.: VC2399644
Molecular Formula: C13H11FO2
Molecular Weight: 218.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1136617-28-1 |
|---|---|
| Molecular Formula | C13H11FO2 |
| Molecular Weight | 218.22 g/mol |
| IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)phenol |
| Standard InChI | InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 |
| Standard InChI Key | WYGGNBCHXPPDRF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |
Introduction
4-(3-Fluoro-4-methoxyphenyl)phenol is an aromatic organic compound that belongs to the class of phenolic compounds. It features a biphenyl structure with a methoxy group and a fluorine atom attached to one of the phenyl rings. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)phenol typically involves multi-step reactions, including Suzuki coupling or other cross-coupling reactions to form the biphenyl backbone, followed by methoxylation and fluorination steps. These processes require precise control over reaction conditions to achieve high purity and yield.
Comparison with Related Compounds
Related compounds, such as 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol, have been studied for their unique chemical properties and biological activities. These compounds often exhibit enhanced lipophilicity and bioactivity due to the presence of halogen atoms, which can participate in halogen bonding interactions with biological macromolecules .
| Compound | Molecular Formula | Molecular Weight | Halogen Atoms |
|---|---|---|---|
| 4-(3-Fluoro-4-methoxyphenyl)phenol | C13H10FO2 | 216.22 g/mol | Fluorine |
| 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol | C13H10ClFO2 | 252.67 g/mol | Chlorine, Fluorine |
| 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol | C13H10F2O2 | 236.21 g/mol | Fluorine (2) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume